molecular formula C11H13N3O B13977770 6-(4-Aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 52241-06-2

6-(4-Aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B13977770
CAS No.: 52241-06-2
M. Wt: 203.24 g/mol
InChI Key: GWZXRTCQVLDORV-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-4,5-dihydro-2-methyl-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core with an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-4,5-dihydro-2-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable catalyst to yield the desired pyridazinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)-4,5-dihydro-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-(4-Aminophenyl)-4,5-dihydro-2-methyl-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Aminophenyl)-4,5-dihydro-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Aminophenyl)-4,5-dihydro-2-methyl-3(2H)-pyridazinone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

52241-06-2

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C11H13N3O/c1-14-11(15)7-6-10(13-14)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3

InChI Key

GWZXRTCQVLDORV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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